3-(Quinolin-6-yloxy)propan-1-amine hydrochloride
Overview
Description
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride is a versatile chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . This compound is known for its unique properties, making it valuable in various fields of scientific research, including drug discovery and organic synthesis.
Mechanism of Action
Target of Action
Mode of Action
It’s known that the quinoline moiety is a key pharmacophore in many bioactive compounds, contributing to a wide range of biological activities .
Result of Action
Compounds with a quinoline moiety have been associated with diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-hiv activity .
Biochemical Analysis
Biochemical Properties
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. Alternatively, this compound may bind to a regulatory site on an enzyme, leading to its activation. These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, impacting the overall health of the animal .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production of essential metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, this compound may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. These interactions can affect the compound’s activity and overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are critical for understanding the compound’s activity and overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of quinoline with 3-chloropropan-1-amine in the presence of a base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with various biological activities.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Quinoline-3-carboxamide: A quinoline derivative with potential therapeutic applications.
Uniqueness
3-(Quinolin-6-yloxy)propan-1-amine hydrochloride stands out due to its unique structural features, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific research fields make it a valuable compound for further exploration.
Properties
IUPAC Name |
3-quinolin-6-yloxypropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;/h1,3-5,7,9H,2,6,8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQVTFARKNNAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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